molecular formula C12H11N5O2 B13656797 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13656797
M. Wt: 257.25 g/mol
InChI Key: SNCGPLSJLVNYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a tetrazole ring and an isoindole structure

Preparation Methods

The synthesis of 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of a suitable isoindole precursor with a tetrazole derivative under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound.

Chemical Reactions Analysis

2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications: This compound is explored for its use in the synthesis of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The isoindole structure contributes to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined tetrazole and isoindole structures, which provide distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2H-tetrazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c18-11-8-4-1-2-5-9(8)12(19)17(11)7-3-6-10-13-15-16-14-10/h1-2,4-5H,3,6-7H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGPLSJLVNYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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